molecular formula C11H12N2O B048143 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 115618-81-0

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B048143
M. Wt: 188.23 g/mol
InChI Key: JBTXAJAEEUNYJN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has been studied for its diverse applications in chemistry and pharmaceuticals. It serves as a versatile intermediate in synthesizing various biologically active compounds.

Synthesis Analysis

The synthesis of this compound involves industrially scalable methods and has been explored in different contexts. For example, Shetty et al. (2016) described its synthesis and characterized the compound using techniques like LC-MS, 1H NMR, and IR. Another study by Dobiáš et al. (2017) discussed a switchable regioselective synthesis of the compound from o-phenylenediamines and aroylpyruvates, revealing the complexity and adaptability of its synthesis methods (Shetty et al., 2016)(Dobiáš et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has been elucidated through various studies. Shetty et al. (2016) performed crystal structure analysis, indicating that the compound crystallizes in the monoclinic class with specific cell parameters and space group, highlighting its structural complexity (Shetty et al., 2016).

Chemical Reactions and Properties

Research on this compound's chemical reactions and properties indicates a broad range of potential applications and reactivities. The compound can participate in various chemical reactions, forming diverse derivatives with potential biological activities, as indicated in studies by Shaabani et al. (2008) and Tucker et al. (1994) (Shaabani et al., 2008)(Tucker et al., 1994).

Physical Properties Analysis

Studies on the physical properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, such as solubility, melting point, and stability, are essential for its practical applications in various fields. However, specific details on these properties are not directly available in the cited studies and would require further exploration.

Chemical Properties Analysis

The chemical properties of this compound, like reactivity with different agents, stability under various conditions, and its behavior in different chemical environments, are crucial for its application in synthetic chemistry and drug development. The research by Shetty et al. (2016) provides some insights into its chemical behavior, particularly in the context of its synthesis and characterization (Shetty et al., 2016).

Safety And Hazards

The safety information for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is represented by an exclamation mark pictogram . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-cyclopropyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTXAJAEEUNYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611924
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

115618-81-0
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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